molecular formula C14H13N3O2 B12765745 6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one CAS No. 85123-67-7

6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B12765745
CAS No.: 85123-67-7
M. Wt: 255.27 g/mol
InChI Key: LYGJKDQCOGHYOE-UHFFFAOYSA-N
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Description

6-(5-oxo-3,4-diazabicyclo[410]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

CAS No.

85123-67-7

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H13N3O2/c18-12-4-2-7-5-8(1-3-11(7)15-12)13-9-6-10(9)14(19)17-16-13/h1,3,5,9-10H,2,4,6H2,(H,15,18)(H,17,19)

InChI Key

LYGJKDQCOGHYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)C4C3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps. One common method includes the reaction of a quinolinone derivative with a diazabicycloheptene precursor under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Biological Activity

The compound 6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one , with CAS number 85123-67-7 , is a member of the quinoline family that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of the compound is C14H13N3O2C_{14}H_{13}N_3O_2 with a molecular weight of 255.28 g/mol . The structure features a bicyclic system that contributes to its biological properties.

PropertyValue
Molecular FormulaC14H13N3O2
Molecular Weight255.28 g/mol
CAS Registry Number85123-67-7
Density1.672 g/cm³ (calculated)

Antitumor Activity

Recent studies have demonstrated that compounds related to This compound exhibit significant antitumor activity. For example, a study evaluated various derivatives against human lung cancer cell lines such as A549 and HCC827 using MTS cytotoxicity assays. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent antitumor effects.

Case Study: Antitumor Efficacy

In vitro tests revealed the following IC50 values for selected compounds:

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These results indicate that modifications to the quinoline structure can enhance antitumor potency.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promise in antimicrobial applications. A study assessed the antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects.

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against selected bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound EStaphylococcus aureus10

These findings suggest that structural modifications can lead to enhanced antimicrobial properties.

The proposed mechanism of action for the antitumor and antimicrobial activities involves interaction with specific biological targets within the cells:

  • Inhibition of DNA Synthesis : The compound may inhibit enzymes involved in DNA replication.
  • Disruption of Cell Membrane Integrity : Interaction with bacterial membranes could lead to increased permeability and cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

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